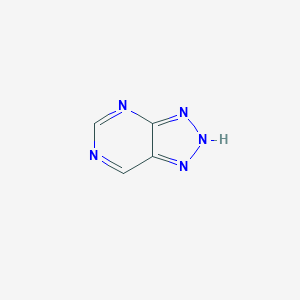
2-Bromo-6-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Mechanism of Action
Target of Action
It’s known that quinolines, the family to which this compound belongs, often target various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinolines generally work by inhibiting bacterial dna-gyrase, thereby disrupting bacterial reproduction .
Biochemical Pathways
Quinolines are known to affect the dna replication process in bacteria by inhibiting the dna-gyrase enzyme .
Pharmacokinetics
It’s known that quinolines generally have high gi absorption and are bbb permeant .
Result of Action
Quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities by inhibiting various enzymes .
Action Environment
It’s known that the success of suzuki–miyaura coupling, a reaction often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
Quinolines are known to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the quinoline derivative. For example, some quinolines are known to inhibit various enzymes, contributing to their antibacterial and antineoplastic activities .
Cellular Effects
Quinolines and their derivatives are known to influence cell function in various ways . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolines often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
Quinolines are known to interact with various enzymes and cofactors .
Transport and Distribution
Quinolines are known to be transported and distributed within cells and tissues in various ways .
Subcellular Localization
Quinolines and their derivatives can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 6-fluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Another approach involves the direct fluorination of 2-bromoquinoline. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is typically conducted in acetonitrile or another polar solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties.
Scientific Research Applications
2-Bromo-6-fluoroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: Used in the development of enzyme inhibitors and receptor modulators.
Material Science: Incorporated into the design of organic light-emitting diodes (OLEDs) and other electronic materials.
Agricultural Chemistry: Employed in the synthesis of agrochemicals with enhanced efficacy.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromoquinoline: Lacks the fluorine atom, affecting its chemical properties and applications.
2-Chloro-6-fluoroquinoline: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological effects.
Uniqueness
2-Bromo-6-fluoroquinoline is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds and materials.
Properties
IUPAC Name |
2-bromo-6-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDXYXFMKSPTLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595867 |
Source


|
| Record name | 2-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159870-91-4 |
Source


|
| Record name | 2-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)









![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)


